trans-4-Morpholinocyclohexanamine
CAS No.: 847798-79-2
Cat. No.: VC8487340
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847798-79-2 |
---|---|
Molecular Formula | C10H20N2O |
Molecular Weight | 184.28 g/mol |
IUPAC Name | 4-morpholin-4-ylcyclohexan-1-amine |
Standard InChI | InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 |
Standard InChI Key | USUNCAQFNNEGBQ-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N)N2CCOCC2 |
Canonical SMILES | C1CC(CCC1N)N2CCOCC2 |
Introduction
Chemical Structure and Physicochemical Properties
trans-4-Morpholinocyclohexanamine (IUPAC name: 4-morpholinocyclohexanamine) consists of a cyclohexane ring with an amine group (-NH₂) and a morpholine group (C₄H₈NO) attached at the 1- and 4-positions, respectively, in a trans stereochemical arrangement. The trans configuration ensures that the substituents occupy opposite equatorial positions, minimizing steric strain and optimizing molecular interactions .
Key Physicochemical Properties
Property | Value/Range | Source |
---|---|---|
Melting Point | ~260°C (hydrochloride salt) | |
Solubility | High in polar solvents | Inferred |
LogP (Predicted) | 0.5–1.2 |
The morpholine group enhances water solubility compared to non-polar cyclohexylamine analogs, while the trans configuration improves thermal stability, as evidenced by the high melting point of its hydrochloride derivative .
Synthesis and Manufacturing
Catalytic Hydrogenation
A patented method for synthesizing trans-4-methylcyclohexylamine provides a template for producing trans-4-morpholinocyclohexanamine . The process involves:
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Hydrogenation: Open-chain precursors are hydrogenated using a supported ruthenium catalyst (e.g., Ru/C) with alkali metal promoters (e.g., lithium metaborate) under high-pressure H₂.
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Stereochemical Control: The trans configuration is favored by optimizing reaction temperature (60–120°C) and catalyst loading (1–5 mol%) .
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Purification: Cis-trans separation is achieved via acidification to hydrochloride salts, followed by recrystallization or column chromatography .
Reaction Conditions
Parameter | Optimal Value |
---|---|
Catalyst | Ru/C (5 wt%) |
Promoter | LiBO₂ (2 mol%) |
Temperature | 90°C |
H₂ Pressure | 50–100 bar |
This method yields >95% trans-isomer purity, with catalyst recyclability demonstrated over five cycles without significant activity loss .
Alternative Routes
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Nucleophilic Substitution: Morpholine may be introduced via SN2 displacement of a leaving group (e.g., bromide) on a pre-functionalized cyclohexane ring.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of cyclohexylamine derivatives with morpholine, though this approach is less cost-effective for industrial scales .
Applications and Industrial Relevance
Pharmaceutical Intermediates
trans-4-Morpholinocyclohexanamine serves as a key intermediate in synthesizing bioactive molecules:
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Glimepiride Analogs: Used in antidiabetic drugs, where the morpholine group modulates solubility and target binding .
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Kinase Inhibitors: The rigid cyclohexane scaffold and morpholine’s hydrogen-bonding capacity enhance selectivity for ATP-binding pockets .
Corrosion Inhibition
Morpholine derivatives are widely employed in steam condensate systems to neutralize carbonic acid, reducing pipeline corrosion . While direct evidence for trans-4-morpholinocyclohexanamine in this role is limited, its structural similarity to cyclohexylamine suggests potential applicability .
Materials Science
The compound’s amine group facilitates covalent bonding to polymer matrices, enabling its use in epoxy resins and adhesives.
Analytical Characterization
Gas Chromatography (GC)
Ultra-trace analysis of morpholine derivatives in aqueous matrices (e.g., steam condensate) employs GC with flame ionization detection (FID) :
Nuclear Magnetic Resonance (NMR)
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